6-Chloro-1H-benzo[d]imidazol-4-amine
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Description
Synthesis Analysis
The synthesis of compounds related to 6-Chloro-1H-benzo[d]imidazol-4-amine often involves cyclization and N-alkylation reactions. An example is the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate through a series of steps including cyclization, N-alkylation, hydrolyzation, and chlorination, achieving an overall yield of 56.4% (Huang Jin-qing, 2009).
Molecular Structure Analysis
Research on related benzimidazole derivatives reveals detailed insights into their molecular structure, utilizing experimental and theoretical techniques such as FT-IR, FT-Raman, NMR, and DFT calculations. These studies showcase the planarity of the benzimidazole ring system and its geometrical parameters, which are crucial for understanding the compound's reactivity and interactions (S. Aayisha et al., 2019).
Chemical Reactions and Properties
The reactivity of 6-Chloro-1H-benzo[d]imidazol-4-amine derivatives towards various chemical reactions has been documented. For instance, the unusual synthesis of related compounds illustrates complex reaction mechanisms such as N-demethylation followed by self-catalyzed N-diarylation (A. Jha, 2005). Such reactions highlight the chemical versatility and potential for functionalization of the benzimidazole nucleus.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including their crystalline structure and hydrogen bonding patterns, are fundamental for understanding their chemical behavior and potential applications. The crystal structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, for example, showcases the planarity of the benzimidazole system and its interaction with adjacent molecular structures (Recep Eryigit & E. Kendi, 1998).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are significantly influenced by their molecular structure. The presence of functional groups such as chloro, amino, and methoxy groups can alter the electronic properties, stability, and reactivity of the molecules. Studies on compounds like 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provide valuable insights into these aspects, including charge distribution, molecular stability, and potential biological activity (S. Aayisha et al., 2019).
Scientific Research Applications
Chemical Synthesis and Structural Properties
6-Chloro-1H-benzo[d]imidazol-4-amine serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds. One notable application involves its role in the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic pathway showcases the versatility of 6-Chloro-1H-benzo[d]imidazol-4-amine in generating compounds with potential for further functionalization and application in various chemical domains (Issac & Tierney, 1996).
Antitumor Activity
Research into imidazole derivatives, including 6-Chloro-1H-benzo[d]imidazol-4-amine, has highlighted their significant antitumor properties. These compounds, particularly when modified as bis(2-chloroethyl)amino derivatives, have shown promise in preclinical testing for their anticancer capabilities. The structural diversity of these derivatives underpins their potential in the search for new antitumor drugs (Iradyan et al., 2009).
Catalysis and Organic Synthesis
6-Chloro-1H-benzo[d]imidazol-4-amine is also instrumental in catalysis, especially in C-N bond-forming cross-coupling reactions. Its application in copper-catalyzed reactions to form aromatic, heterocyclic, and aliphatic amines demonstrates its utility in creating valuable chemical bonds essential for pharmaceuticals and other organic compounds. These recyclable catalyst systems are crucial for sustainable and efficient synthesis (Kantam et al., 2013).
Corrosion Inhibition
The structural motifs related to 6-Chloro-1H-benzo[d]imidazol-4-amine are recognized for their corrosion inhibition properties. Imidazoline derivatives, which share a similar heterocyclic framework, are widely used as corrosion inhibitors in the petroleum industry. Their effectiveness is attributed to the presence of nitrogen atoms in the heterocyclic ring, facilitating strong adsorption onto metal surfaces (Sriplai & Sombatmankhong, 2023).
Immune Response Modification
Compounds structurally related to 6-Chloro-1H-benzo[d]imidazol-4-amine, such as imiquimod, highlight the role of imidazoquinolinamines in modulating the immune response. These compounds, through localized induction of cytokines, offer therapeutic options for treating various cutaneous diseases. The versatility of 6-Chloro-1H-benzo[d]imidazol-4-amine in contributing to the synthesis of such biologically active molecules underscores its importance in medicinal chemistry (Syed, 2001).
properties
IUPAC Name |
6-chloro-1H-benzimidazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDHQNVPVNVBNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301203 |
Source
|
Record name | 5-Chloro-1H-benzimidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-benzo[d]imidazol-4-amine | |
CAS RN |
10597-55-4 |
Source
|
Record name | 5-Chloro-1H-benzimidazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10597-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-benzimidazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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